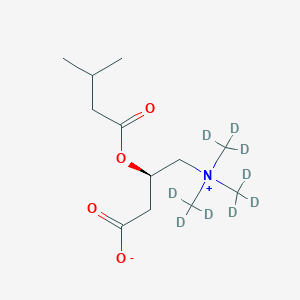
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of isovaleryl-L-carnitine. It is used as an analytical standard in various scientific research applications. The compound is characterized by the presence of nine deuterium atoms, which replace the hydrogen atoms in the trimethyl group. This isotopic labeling makes it particularly useful in mass spectrometry and other analytical techniques for precise quantification and identification of isovaleryl-L-carnitine in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with isovaleric acid, followed by the introduction of deuterium atoms into the trimethyl group. The reaction typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions include:
Esterification: L-carnitine is reacted with isovaleric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuteration: The trimethyl group is deuterated using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-carnitine and isovaleric acid are esterified using industrial-scale reactors.
Deuteration: The deuteration step is carried out using deuterated reagents in specialized facilities equipped to handle isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the trimethyl group can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) carboxylic acid.
Reduction: Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) alcohol.
Substitution: Various isotopically labeled derivatives.
Wissenschaftliche Forschungsanwendungen
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research, including:
Chemistry: Used as an analytical standard in mass spectrometry for the quantification of isovaleryl-L-carnitine in complex mixtures.
Biology: Employed in metabolic studies to trace the pathways of L-carnitine and its derivatives.
Medicine: Utilized in clinical research to study metabolic disorders such as isovaleric acidemia.
Industry: Applied in the quality control of pharmaceuticals and nutritional supplements containing L-carnitine.
Wirkmechanismus
The mechanism of action of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) involves its role as a carrier molecule in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not alter its biological function but allows for precise tracking in metabolic studies. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
Vergleich Mit ähnlichen Verbindungen
Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) can be compared with other similar compounds, such as:
Acetyl-L-carnitine-(N-methyl-d3): Another deuterated L-carnitine derivative used in metabolic studies.
Butyryl-L-carnitine-(N,N,N-trimethyl-d9): A similar compound with a butyryl group instead of an isovaleryl group.
L-carnitine-(N,N,N-trimethyl-d9): The non-esterified form of deuterated L-carnitine.
The uniqueness of Isovaleryl-L-carnitine-(N,N,N-trimethyl-d9) lies in its specific isotopic labeling and its application in the study of isovaleric acidemia and other metabolic disorders .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
(3R)-3-(3-methylbutanoyloxy)-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1/i3D3,4D3,5D3 |
InChI-Schlüssel |
IGQBPDJNUXPEMT-GRZYHZONSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



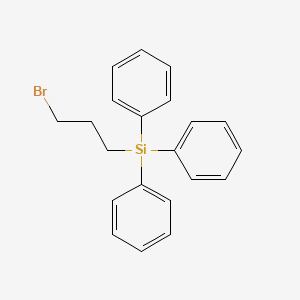
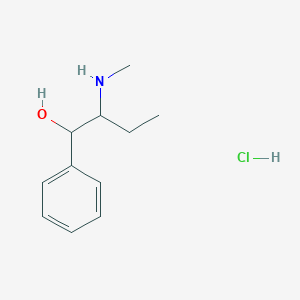

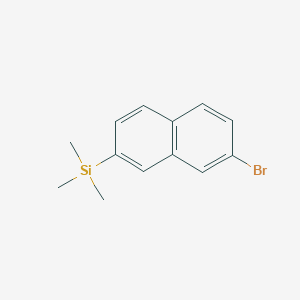
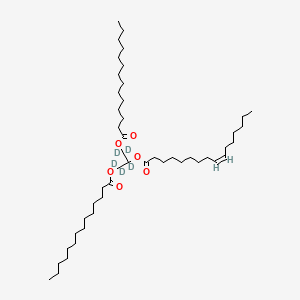

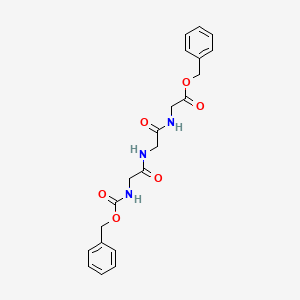

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)


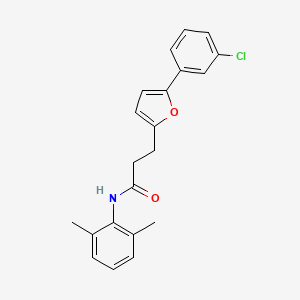
![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
